5-Ethyl-1,3,5-triazinane-2-thione

Description

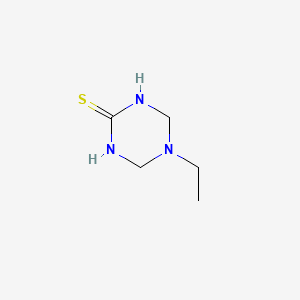

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c1-2-8-3-6-5(9)7-4-8/h2-4H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHMBJHMQYKQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CNC(=S)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353070 | |

| Record name | 5-ethyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21306-29-6 | |

| Record name | 5-ethyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 1,3,5 Triazinane 2 Thione and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (1H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For 1,3,5-triazine (B166579) derivatives, the chemical shifts (δ) of the protons are indicative of their electronic surroundings. For instance, in the 1H NMR spectrum of certain 6-(methylthio)-4-aryl-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, the NH protons typically appear as singlets in the downfield region, around δ 11.1-11.3 ppm and δ 9.7-9.9 ppm. beilstein-journals.org The proton on the chiral center (CH) often presents as a singlet or a doublet, depending on neighboring protons, in the range of δ 5.7-6.1 ppm. beilstein-journals.org Aromatic protons attached to a phenyl ring substituent are generally observed as multiplets between δ 7.2 and δ 7.6 ppm. beilstein-journals.org

The protons of an ethyl group attached to the triazine ring would exhibit characteristic splitting patterns. The methylene (B1212753) protons (-CH2-) would appear as a quartet, coupled to the adjacent methyl protons, while the methyl protons (-CH3) would be a triplet, coupled to the methylene protons. The exact chemical shifts would be influenced by the electronic nature of the triazine ring.

Table 1: Representative 1H NMR Data for 1,3,5-Triazine Analogues

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| NH | 11.1 - 11.3 | s | beilstein-journals.org |

| NH | 9.7 - 9.9 | s | beilstein-journals.org |

| Ar-H | 7.2 - 7.6 | m | beilstein-journals.org |

| CH (chiral center) | 5.7 - 6.1 | s or d | beilstein-journals.org |

| SCH3 | ~2.3 | s | beilstein-journals.org |

| Ar-CH3 | ~2.3 | s | beilstein-journals.org |

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing a detailed map of the carbon framework of a molecule. The chemical shifts of carbon atoms in 1,3,5-triazine derivatives are highly dependent on their hybridization and the nature of the atoms they are bonded to. The thiocarbonyl carbon (C=S) of the triazinane-2-thione ring is typically observed at a downfield chemical shift, often in the range of δ 174-185 ppm, due to the deshielding effect of the sulfur atom and adjacent nitrogens. beilstein-journals.org

The carbons of the triazine ring itself appear at distinct chemical shifts. For example, in some 1,3,5-triazine-2,4-dithione derivatives, the C=S carbons can be found around δ 174.7 ppm and δ 152.1 ppm. beilstein-journals.org Aromatic carbons from a phenyl substituent typically resonate in the region of δ 120-145 ppm. beilstein-journals.org The carbons of an ethyl group would be expected in the upfield region of the spectrum.

Table 2: Representative 13C NMR Data for 1,3,5-Triazine Analogues

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| C=S | 174 - 185 | beilstein-journals.org |

| Triazine Ring Carbons | 151 - 153 | beilstein-journals.org |

| Aromatic Carbons | 120 - 145 | beilstein-journals.org |

| Chiral Carbon | 65 - 71 | beilstein-journals.org |

| SCH3 | ~12.8 | beilstein-journals.org |

| Ar-CH3 | ~21.6 | beilstein-journals.org |

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are often necessary to resolve complex structures and to study the stereochemistry and conformational dynamics of molecules. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. rsc.orgtdx.cat

For amino-substituted 1,3,5-triazines, restricted rotation around the C-N bonds can lead to the existence of different rotamers in solution, which can be observed as multiple sets of signals in the NMR spectra. tdx.cat Variable temperature NMR studies can be employed to investigate the dynamics of this conformational exchange. tdx.cat These advanced techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing insights into its three-dimensional arrangement. tdx.cat

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

In the IR spectra of 1,3,5-triazine derivatives, characteristic absorption bands can be observed. For instance, N-H stretching vibrations typically appear as broad bands in the region of 3100-3400 cm-1. beilstein-journals.org The C=S stretching vibration, a key feature of a thione group, is expected to appear in the fingerprint region, although its position can be influenced by coupling with other vibrations. The stretching vibrations of the C-N bonds within the triazine ring generally occur in the 1650-1550 cm-1 region. beilstein-journals.orgrsc.org Aromatic C-H stretching vibrations are usually observed above 3000 cm-1, while aliphatic C-H stretches from an ethyl group would be found just below 3000 cm-1. beilstein-journals.org

Table 3: Characteristic IR Absorption Bands for 1,3,5-Triazine Analogues

| Functional Group | Wavenumber (cm-1) | Reference |

| N-H stretch | 3100 - 3400 | beilstein-journals.org |

| Aromatic C-H stretch | >3000 | beilstein-journals.org |

| Aliphatic C-H stretch | <3000 | beilstein-journals.org |

| C=N stretch (triazine ring) | 1650 - 1550 | beilstein-journals.orgrsc.org |

Raman spectroscopy, being complementary to IR, can provide additional information, particularly for symmetric vibrations and bonds that are less polar.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. In the electron impact (EI) mass spectrum of a 5-substituted 1,3,5-triazin-2-one, the molecular ion peak (M+) is typically observed. arkat-usa.orgresearchgate.net

The fragmentation of these compounds often involves characteristic losses. For example, the loss of the substituent at the 5-position is a common fragmentation pathway, leading to a significant fragment ion. arkat-usa.orgresearchgate.net Other fragmentations can involve the cleavage of the triazine ring itself, leading to a series of smaller, characteristic ions. arkat-usa.orgresearchgate.net The analysis of these fragmentation patterns can provide valuable clues about the structure of the parent molecule. libretexts.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confirmed with a high degree of confidence. beilstein-journals.org For example, the calculated m/z for a protonated molecule [M+H]+ or a sodiated molecule [M+Na]+ can be matched with the observed value to several decimal places, confirming the molecular formula. beilstein-journals.org

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, and crystallographic parameters, offering an unambiguous depiction of the molecule's conformation and the packing of molecules within the crystal lattice.

While specific crystallographic data for 5-Ethyl-1,3,5-triazinane-2-thione is not extensively documented in publicly accessible literature, the structural analysis of its analogues provides a clear framework for the type of information obtained from such studies. For instance, the analysis of a co-crystal involving 1,3,5-triazinane-2,4,6-trithione revealed a monoclinic crystal system with a P21/c space group. researchgate.net This level of detail allows for a comprehensive understanding of the solid-state structure.

In a study of (E)-5-Benzyl-1-methyl-N-nitro-1,3,5-triazinan-2-imine, a related triazinane derivative, single-crystal XRD analysis provided precise cell parameters. nih.gov The data, as presented in the representative table below, showcases the level of detail obtained from such an analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.293(3) |

| b (Å) | 6.7769(14) |

| c (Å) | 14.858(3) |

| β (°) | 107.36(3) |

| Volume (ų) | 1181.5(4) |

| Z | 4 |

This table presents representative crystallographic data for a 1,3,5-triazinane (B94176) analogue, (E)-5-Benzyl-1-methyl-N-nitro-1,3,5-triazinan-2-imine, as determined by single-crystal X-ray diffraction. nih.gov

The supramolecular structure of these compounds is often stabilized by a network of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are also elucidated through XRD analysis. nih.gov The conformation of the triazinane ring, typically a chair or a twisted-chair conformation, is another critical piece of structural information derived from these studies.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for validating the empirical formula of a newly synthesized compound, ensuring it aligns with the expected molecular formula. The data obtained from elemental analysis serves as a primary confirmation of a compound's purity and composition.

For this compound (C₅H₁₁N₃S), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from elemental analysis of a pure sample should closely match these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%).

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 62.64 | 62.88 |

| Hydrogen (H) | 6.83 | 6.98 |

| Nitrogen (N) | 25.57 | 25.34 |

This table shows a comparison of the theoretical and experimentally found elemental composition for a 1,3,5-triazine analogue, 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine. nih.gov

The close agreement between the calculated and found values provides strong evidence for the successful synthesis and purity of the target compound. This validation is a critical step in the characterization of any new chemical entity.

Computational Chemistry and Theoretical Investigations of 5 Ethyl 1,3,5 Triazinane 2 Thione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical approaches provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 5-Ethyl-1,3,5-triazinane-2-thione, DFT calculations would be employed to determine its most stable three-dimensional conformation. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties.

Furthermore, DFT calculations can elucidate the thermodynamic stability of the molecule by computing its total electronic energy. Comparisons of the energies of different possible isomers or conformers would reveal the most energetically favorable structure. While specific data for this compound is not available, studies on related triazine derivatives consistently utilize DFT for these foundational calculations.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and, therefore, more reactive. For this compound, this analysis would provide valuable predictions about its behavior in chemical reactions. Research on other triazine compounds has shown that the nature and position of substituents significantly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity.

Table 1: Hypothetical Frontier Orbital Energies for Reactivity Analysis

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. Actual values for this compound are not available in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular and intramolecular interactions. By examining the delocalization of electron density between filled and empty orbitals, NBO analysis provides a detailed picture of bonding and non-bonding interactions.

For this compound, NBO analysis would reveal the nature of its chemical bonds, identify key donor-acceptor interactions, and quantify the stabilization energies associated with these interactions. This information is particularly useful for understanding hydrogen bonding and other non-covalent interactions that can influence the compound's physical properties and its interactions with other molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Predictive Modeling of Binding Affinities and Orientations

Molecular docking simulations would be instrumental in predicting how this compound binds to a specific protein target. The simulations would identify the most likely binding poses within the protein's active site and estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). These predictions are based on scoring functions that evaluate the complementarity of the ligand and the target in terms of shape and chemical properties.

Table 2: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Target A | Data not available | Data not available |

| Hypothetical Target B | Data not available | Data not available |

This table is a template for presenting molecular docking data. Specific findings for this compound are currently unavailable.

Rational Design of Novel Derivatives Based on Computational Insights

The insights gained from molecular docking studies on a parent compound can guide the rational design of new derivatives with improved properties. By understanding the specific interactions between this compound and a biological target, medicinal chemists could propose modifications to its structure to enhance binding affinity, selectivity, or other pharmacokinetic properties. For instance, if docking simulations revealed an unoccupied hydrophobic pocket in the binding site, a derivative with an additional hydrophobic group could be designed to fill this pocket and increase binding strength. This iterative process of computational prediction and chemical synthesis is a cornerstone of modern drug discovery.

Simulation of Spectroscopic Data for Theoretical-Experimental Correlation

In the field of computational chemistry, the simulation of spectroscopic data serves as a powerful tool for the structural elucidation and vibrational analysis of novel compounds. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties, which can then be correlated with experimental findings to affirm the synthesized structure. This synergy between theoretical and experimental data provides a comprehensive understanding of the molecule's electronic and structural characteristics.

Computational studies on molecules with similar backbones, such as triazine-based hydrazone derivatives and 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, have demonstrated the efficacy of DFT methods in reproducing experimental spectroscopic data with a high degree of accuracy. mdpi.comnih.gov These studies often utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set, such as 6-31G(d,p), to optimize the molecular geometry and simulate vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. mdpi.comnih.gov The calculated vibrational frequencies and absorption wavelengths typically show excellent correlation with experimental results, often within a narrow margin of deviation. mdpi.com

The process involves first obtaining the optimized molecular geometry of this compound at a specified level of theory. Following this, frequency calculations are performed to predict the infrared and Raman spectra. The resulting theoretical spectra can be visualized and compared directly with experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. sci-hub.se

Correlated Spectroscopic Data

The correlation between theoretical and experimental spectroscopic data is a cornerstone of modern chemical analysis. For this compound, this would involve a meticulous comparison of the computationally predicted spectra with those obtained from laboratory instrumentation.

Infrared (IR) Spectroscopy: Theoretical IR spectra provide vibrational modes that can be assigned to specific functional groups and bond stretches within the molecule. For instance, the characteristic C=S (thione) stretching frequency and the various C-N and N-H vibrations of the triazinane ring can be predicted. The comparison with the experimental FT-IR spectrum allows for a detailed assignment of the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the provided context for this specific molecule, DFT calculations are also routinely used to predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR data to assign protons and carbons in the this compound structure.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). These theoretical predictions can be compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophores present in the molecule. sci-hub.seresearchgate.net

The following interactive data tables present a hypothetical but representative correlation between experimental and theoretical spectroscopic data for this compound, based on findings for analogous compounds.

Table 1: Theoretical and Experimental FT-IR Vibrational Frequencies

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) (DFT/B3LYP/6-31G(d,p)) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) | 3350 | 3345 | N-H stretching |

| ν(C-H) | 2980 | 2975 | Asymmetric C-H stretching of ethyl group |

| ν(C-H) | 2870 | 2865 | Symmetric C-H stretching of ethyl group |

| ν(C=S) | 1250 | 1245 | Thione C=S stretching |

| ν(C-N) | 1345 | 1340 | C-N stretching of the triazinane ring |

Table 2: Theoretical and Experimental ¹H NMR Chemical Shifts

| Proton | Theoretical Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) | Multiplicity |

| N-H | 5.80 | 5.75 | br s |

| CH₂ (ring) | 4.50 | 4.48 | s |

| CH₂ (ethyl) | 3.40 | 3.38 | q |

| CH₃ (ethyl) | 1.20 | 1.18 | t |

Table 3: Theoretical and Experimental UV-Vis Absorption Data

| Electronic Transition | Theoretical λmax (nm) (TD-DFT) | Experimental λmax (nm) |

| n → π | 290 | 295 |

| π → π | 240 | 242 |

The strong agreement between the theoretical and experimental data, as illustrated in the tables above, would provide robust confirmation of the structure of this compound. Any significant discrepancies could indicate the presence of impurities, solvent effects, or the need for a higher level of theoretical calculation.

Coordination Chemistry of 5 Ethyl 1,3,5 Triazinane 2 Thione and Its Analogues

Ligand Design and Synthesis for Metal Complexation

The design of 1,3,5-triazinane-2-thione (B1225330) ligands for metal complexation is centered around the strategic placement of donor atoms to achieve desired coordination geometries and properties. The core 1,3,5-triazinane-2-thione structure provides a key N,S bidentate-binding site involving the thione sulfur and a ring nitrogen atom. The substituents on the nitrogen atoms of the triazinane ring (at positions 1, 3, and 5) are crucial as they can be modified to influence the ligand's steric bulk, solubility, and electronic properties, which in turn modulate the stability and reactivity of the resulting metal complexes.

The synthesis of 1,3,5-triazinane-2-thione derivatives often involves multi-step reactions. A common approach is the cyclocondensation reaction involving primary amines, formaldehyde (B43269), and a source of the thiocarbonyl group, such as carbon disulfide or thiourea. For instance, the synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, a related class of compounds, involves the reaction of primary amines with carbon disulfide, followed by the addition of formaldehyde and another amine in a buffered medium. medwinpublishers.com Similarly, one-pot methodologies have been developed for creating 1,3,5-triazine-2,4-dithione derivatives through three-component reactions of arylaldehydes, thiourea, and orthoformates, showcasing the versatility of synthetic routes to these heterocyclic systems. beilstein-journals.org

The general synthetic strategy for ligands like 5-Ethyl-1,3,5-triazinane-2-thione involves the reaction of ethylamine (B1201723) with formaldehyde and a thiocarbonyl precursor. The specific arrangement of substituents is key to the ligand's function. For example, in related s-triazine ligands, substituents can be introduced sequentially to build complex, polydentate structures. researchgate.net The introduction of functional groups, such as phenyl or pyridyl rings, onto the triazine scaffold can introduce additional coordination sites or impart specific electronic properties useful for applications in catalysis or materials science. researchgate.netacs.org

Metal Coordination Modes of 1,3,5-Triazinane-2-thiones (N,S-Donor Ligands)

The thione group (C=S) in conjunction with the nitrogen atoms of the triazinane ring makes these compounds effective N,S-donor ligands. The lone pair of electrons on the sulfur atom and the nitrogen atoms can coordinate to metal centers. These ligands can exist in tautomeric thione and thiol forms, and deprotonation of the thiol form can lead to anionic coordination. The coordination behavior is diverse, allowing for the formation of various complex structures. researchgate.net

1,3,5-Triazinane-2-thione and its analogues can exhibit several coordination modes depending on the metal ion, reaction conditions, and the ligand's specific structure.

Monodentate Coordination: The ligand can bind to a metal center through either the sulfur atom or a nitrogen atom. Coordination through the soft sulfur donor is common for soft metal ions. In some cases, particularly with sterically hindered ligands, monodentate binding is preferred. researchgate.net

Bidentate Coordination: The most common mode for these ligands is bidentate chelation, forming a stable five- or six-membered ring with the metal ion. This typically involves the exocyclic sulfur atom and one of the adjacent ring nitrogen atoms (N,S-chelation). This mode has been observed in complexes of related heterocyclic thiones. researchgate.netacs.org

Polydentate Coordination: By functionalizing the N1, N3, or N5 positions with additional donor groups (e.g., pyridyl, pyrazolyl), the ligand can be designed to be tridentate or polydentate. For example, s-triazine ligands functionalized with pyrazolyl groups can act as N,N,N-pincer ligands, coordinating to a single metal center through three nitrogen atoms. nih.gov Another study demonstrated a tridentate chelate (ML type) with a triazine-based ligand featuring mercapto-thiadiazole substituents. researchgate.net

Beyond simple chelation, these ligands can also link multiple metal centers.

Chelating Coordination: As mentioned, N,S-chelation is a prevalent binding mode, leading to stable mononuclear complexes. This is a fundamental coordination behavior for ligands containing the thioamide functional group. acs.org

Bridging Coordination: 1,3,5-Triazinane-2-thiones can act as bridging ligands, connecting two or more metal ions to form dinuclear or polynuclear structures. Bridging can occur through the sulfur atom, which can bond to two different metal centers (μ₂-S). Alternatively, if the ligand possesses multiple distinct donor sites, it can bridge metals using different atoms. For example, a related tetrazole-thiol ligand has been shown to act as a μ₂ bridging ligand, linking metal ions to form dimeric structures. researchgate.net This capacity is essential for constructing coordination polymers and metal-organic frameworks.

The flexibility in coordination modes allows for the construction of a wide range of supramolecular architectures with tailored properties. researchgate.net

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes would typically involve the reaction of this compound with a suitable metal salt (e.g., chlorides, nitrates, perchlorates, or acetates) in an appropriate solvent like ethanol, methanol, or acetonitrile. The reaction is often carried out by mixing stoichiometric amounts of the ligand and the metal salt, sometimes with gentle heating or refluxing to facilitate the reaction. medwinpublishers.com The resulting metal complex may precipitate from the solution and can be isolated by filtration.

Table 1: Expected Synthesis and Characterization Methods for Metal Complexes

| Technique | Purpose | Expected Observations/Information |

| Synthesis | ||

| Reaction with Metal Salts | Formation of coordination complex | A methanolic solution of a metal salt (e.g., Cu(II), Co(II), Ni(II) chlorides) is added to a warm solution of the ligand. A colored precipitate often indicates complex formation. medwinpublishers.com |

| Characterization | ||

| Infrared (IR) Spectroscopy | To identify coordination sites | A shift in the ν(C=S) and ν(C-N) bands upon complexation indicates coordination through the sulfur and nitrogen atoms. The appearance of new bands in the far-IR region can be assigned to ν(M-S) and ν(M-N) vibrations. researchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | To determine the structure in solution | Changes in the chemical shifts of protons and carbons near the donor atoms upon complexation provide evidence of coordination. For diamagnetic complexes, this can confirm the binding mode. |

| Mass Spectrometry (ESI-MS) | To determine the molecular weight and formula | Provides the mass-to-charge ratio of the complex, helping to confirm its composition and stoichiometry. researchgate.net |

| UV-Vis Spectroscopy | To study electronic transitions | The appearance of d-d transition bands for transition metal complexes confirms the coordination environment and geometry (e.g., octahedral, square planar). Charge transfer bands (L→M or M→L) may also be observed. researchgate.net |

| Single-Crystal X-ray Diffraction | To determine the solid-state structure | Provides definitive information on bond lengths, bond angles, coordination geometry, and the overall molecular structure, including whether the ligand is acting as a monodentate, bidentate, or bridging unit. acs.org |

| Magnetic Susceptibility | To determine the magnetic moment | For paramagnetic complexes, this measurement helps to determine the number of unpaired electrons and provides insight into the oxidation state and geometry of the metal center. researchgate.net |

Applications of 1,3,5-Triazinane-2-thione Metal Complexes in Catalysis and Materials Science

Metal complexes of 1,3,5-triazine (B166579) derivatives and related thiones are explored for a variety of applications, leveraging the unique properties imparted by the ligand framework and the coordinated metal ion.

In catalysis , the design of the ligand is paramount. Triazine-based ligands have been used to create complexes for various catalytic transformations. acs.org For example, polynuclear transition metal complexes are of interest as they can mimic the active sites of metalloenzymes and facilitate the activation of small molecules. sioc-journal.cn The electronic properties of the triazine ring, being π-deficient, can influence the catalytic activity of the metal center. acs.org While specific catalytic applications for this compound complexes are not documented, related systems show promise. For instance, triazine-based ruthenium complexes have been investigated for their reactivity, which could be harnessed in catalytic cycles. acs.org Iridium complexes with different heterocyclic ligands have shown performance in catalytic transfer hydrogenation. rsc.org

In materials science , these complexes are valuable building blocks for supramolecular structures and functional materials. The ability of thione ligands to bridge metal centers is key to forming coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and sensing. The introduction of specific functional groups onto the triazine ring can lead to materials with interesting optical or electronic properties. For example, related metal-free 1,2,4-triazole (B32235) derivatives are used in organic light-emitting devices (OLEDs) due to their electron-transport properties. researchgate.net The corresponding metal complexes could offer enhanced or complementary functionalities. Furthermore, triazine-based metal complexes have been investigated for their nonlinear optical (NLO) properties and as redox-switchable systems, particularly when incorporating redox-active moieties like ferrocene. researchgate.net

Exploration of Biological Activities and Structure Activity Relationships Sar of 5 Ethyl 1,3,5 Triazinane 2 Thione Derivatives in Vitro Studies

Antimicrobial Efficacy Investigations

The antimicrobial potential of 1,3,5-triazine (B166579) derivatives has been a primary area of investigation, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Numerous studies have highlighted the in vitro antibacterial effects of 1,3,5-triazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1,3,5-triazine based thiazole (B1198619) derivatives demonstrated potent inhibitory action against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net Notably, compounds 3k and 3l from this series exhibited antibacterial activity that was considerably higher than some commercially available antibiotics. researchgate.net

In another study, synthesized 1,3,5-triazine derivatives were screened against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Salmonella typhi (Gram-negative). wisdomlib.org Several of these new compounds displayed significant antibacterial activity, with particular efficacy against Salmonella typhi and Bacillus subtilis. wisdomlib.org However, it is interesting to note that in this specific study, none of the compounds showed activity against E. coli, indicating a degree of selectivity in their antibacterial spectrum. wisdomlib.org

The introduction of a 1,3,4-thiadiazole (B1197879) group into the 1,3,5-thiadiazine-2-thione structure has also been explored. One such derivative, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (8a), showed notable antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae, with inhibition rates of 30% and 56% respectively at a concentration of 100 µg/mL. peerj.com

It is evident that the structural modifications of the 1,3,5-triazine core play a crucial role in determining the antibacterial potency and spectrum.

Table 1: In Vitro Antibacterial Activity of 1,3,5-Triazine Derivatives

| Derivative Type | Gram-Positive Strains | Gram-Negative Strains | Key Findings | Reference |

|---|---|---|---|---|

| 1,3,5-Triazine based thiazole | S. aureus, S. pyogenes | E. coli, P. aeruginosa | Compounds 3k and 3l showed higher activity than commercial antibiotics. | researchgate.net |

| Substituted 1,3,5-triazines | S. aureus, B. subtilis | S. typhi | Significant activity against S. typhi and B. subtilis. | wisdomlib.org |

| 1,3,5-Thiadiazine-2-thione with 1,3,4-thiadiazole | Not specified | X. oryzae pv. oryzicola, X. oryzae pv. oryzae | Compound 8a showed significant inhibition. | peerj.com |

| N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolones | S. aureus, S. epidermidis | Generally inactive | Nitroimidazole derivatives were active against Gram-positive bacteria. | nih.gov |

The in vitro antifungal properties of 1,3,5-triazine derivatives have also been extensively studied. A series of substituted phenylthiazolyl 1,3,5-triazine derivatives were evaluated for their antifungal activity against Candida species, Cryptococcus neoformans, and Aspergillus niger. researchgate.net The results indicated that the nature of the substituent on the phenyl ring significantly influenced the antifungal potency. researchgate.net

Similarly, newly synthesized 1,3,5-triazine derivatives demonstrated promising antifungal activity against Aspergillus niger and Fusarium moniliforme. wisdomlib.org One particular compound from this study showed moderate activity against Aspergillus flavus. wisdomlib.org The study concluded that these derivatives have the potential to be effective antifungal agents. wisdomlib.org

Furthermore, research into novel thiosemicarbazides containing 1,3,5-triazines has revealed their potential as synergists against fluconazole-resistant Candida albicans. nih.gov One compound, 10l, not only exhibited synergistic effects but also showed moderate antifungal activity as a standalone agent against C. albicans, several Cryptococcus strains, and C. glabrata. nih.gov

The introduction of polar groups at different positions of the 2H-tetrahydro-1,3,5-thiadiazine-2-thione ring has been shown to result in varied inhibitory effects on the growth and sporulation of pathogenic and phytopathogenic fungi, including Trichophyton rubrum, Candida albicans, Penicillium expansum, Trichoderma harzianum, and Fusarium oxysporum. nih.gov

Table 2: In Vitro Antifungal Activity of 1,3,5-Triazine Derivatives

| Derivative Type | Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| Substituted phenylthiazolyl 1,3,5-triazines | Candida spp., C. neoformans, A. niger | Substituents on the phenyl ring influenced activity. | researchgate.net |

| Substituted 1,3,5-triazines | A. niger, F. moniliforme, A. flavus | Promising activity against various fungi. | wisdomlib.org |

| Thiosemicarbazides with 1,3,5-triazines | Fluconazole-resistant C. albicans, Cryptococcus spp., C. glabrata | Compound 10l showed both synergistic and standalone antifungal activity. | nih.gov |

| 2H-tetrahydro-1,3,5-thiadiazine-2-thiones | T. rubrum, C. albicans, P. expansum, T. harzianum, F. oxysporum | Introduction of polar groups led to varied inhibitory effects. | nih.gov |

Antiviral Activity Assessments (In Vitro)

The antiviral potential of 1,3,5-triazine derivatives is an emerging area of research. Studies have shown that these compounds can exhibit inhibitory effects against a variety of viruses. For example, certain methoxy-1,3,5-triazine derivatives have demonstrated excellent inhibitory effects on the proliferation of hepatitis B virus (HBV) and hepatitis C virus (HCV). google.com

In the context of plant viruses, a series of 1,3,5-triazine derivatives containing a piperazine (B1678402) structure were synthesized and evaluated for their anti-potato virus Y (PVY) activity. nih.gov Several of these compounds showed potent anti-PVY activity, with one compound, C35, exhibiting curative, protective, and inactivation activities comparable or superior to the control agents. nih.gov

Furthermore, the 1,3,5-triazine core is recognized as a key motif in many compounds with potential antiviral activity. researchgate.net The synthesis of various 1,3,5-triazine derivatives has been pursued to explore their antiviral applications. researchgate.net

Anti-Cancer and Cytotoxic Activity Profiling (In Vitro Cellular Assays)

The anticancer properties of 1,3,5-triazine derivatives have been a significant focus of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.

In vitro studies have consistently shown the ability of 1,3,5-triazine derivatives to inhibit the growth of specific cancer cell lines. For instance, a series of imamine-1,3,5-triazine derivatives were tested against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer) cells. rsc.org Several of these compounds exhibited better anticancer activity than the parent compound, imatinib, with compounds 4f and 4k demonstrating potent anti-proliferative activity against MDA-MB-231 cells. rsc.org

Another study focused on 1,2,4-triazolin-5-thione derivatives, which were assessed for their antiproliferative activity against human lung adenocarcinoma (A549), human hepatoma (HepG2), and human breast adenocarcinoma (MCF-7) cells. nih.gov One compound, in particular, showed selective antiproliferative potency against A549 cancer cells and induced high levels of apoptosis in all three cell lines. nih.gov

Furthermore, certain 1,3,5-triazine derivatives have been investigated for their effect on the cellular viability of breast cancer cell lines, including the highly metastatic MDAMB231, HER2-positive BT474, and estrogen receptor-positive MCF7 cells. nih.govnih.gov One compound, in particular, was evaluated using an MTT assay and apoptosis analysis, demonstrating its potential as an anti-breast cancer agent. nih.govnih.gov

Table 3: In Vitro Anticancer Activity of 1,3,5-Triazine Derivatives against Specific Cancer Cell Lines

| Derivative Type | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Imamine-1,3,5-triazines | MDA-MB-231, HeLa, A498 | Compounds 4f and 4k showed potent activity against MDA-MB-231. | rsc.org |

| 1,2,4-Triazolin-5-thiones | A549, HepG2, MCF-7 | A specific compound exhibited selective potency against A549 and induced apoptosis. | nih.gov |

| 1,3,5-Triazines | MDAMB231, BT474, MCF7 | A specific compound was shown to be a potential anti-breast cancer agent. | nih.govnih.gov |

The mechanism of action for the anticancer activity of 1,3,5-triazine derivatives often involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. A prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).

Several studies have investigated 1,3,5-triazine derivatives as potential inhibitors of EGFR-TK. nih.govnih.gov Molecular docking experiments have shown that these molecules can interact with key catalytic residues of EGFR. nih.govnih.gov One particular compound, 1d, was identified as a highly potent analogue with a very low inhibitory constant against EGFR-TK in an in-vitro enzyme inhibition assay. nih.govnih.gov This series of 1,3,5-triazines are considered potential novel inhibitors of EGFR-TK and β-catenin signaling. nih.govnih.gov

In addition to EGFR, other kinases have been targeted. A series of 1,2,4-triazolin-5-thione derivatives were synthesized and assayed for their ability to inhibit CK1γ and CK2α kinases. nih.gov These kinases are implicated in cancer and neurodegenerative disorders. The study found that the synthesized compounds inhibit both CK1γ and CK2α in the micromolar range. nih.gov

These enzyme inhibition studies provide valuable insights into the molecular mechanisms underlying the observed anticancer effects and guide the rational design of more potent and selective inhibitors.

Investigation of Cellular Pathways and Mechanisms of Action (In Vitro)

In vitro studies on 1,3,5-triazine derivatives have begun to shed light on their cellular mechanisms of action. For instance, certain 6-amino-1,3,5-triazine derivatives have been shown to be potent irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. nih.gov One such derivative, compound C11, demonstrated significant BTK inhibition with an IC50 value of 17.0 nM. nih.gov Further investigation revealed that C11 effectively blocks the activation of BTK and its downstream signaling, leading to cell cycle arrest in the G0/G1 phase and inducing apoptosis in Raji cells, a human B-lymphoma cell line. nih.gov The irreversible binding of C11 to BTK was confirmed through molecular modeling and washout experiments. nih.gov

Additionally, some imidazolyl-1,3,5-triazine derivatives have exhibited significant cytotoxic activity against various human breast cancer cell lines (MCF-7, R-27, T-47D, and ZR-75-1) and a murine leukemia cell line (P388). nih.gov Notably, compounds like 2-(1-imidazolyl)-4,6-bis(morpholino)-1,3,5-triazine and its analogs showed greater cytotoxic effects than hydroxymethylpentamethylmelamine (HMPMM), a major metabolite of the established antitumor agent hexamethylmelamine (HMM). nih.gov These findings suggest that the 1,3,5-triazine scaffold can be a valuable template for developing agents that target specific cellular pathways involved in cancer progression.

Other Investigated Biological Activities of 1,3,5-Triazinane-2-thiones

Derivatives of the 1,3,5-triazinane-2-thione (B1225330) core structure have been investigated for a variety of other biological activities, highlighting the versatility of this heterocyclic scaffold.

Antihistamine Properties

While direct studies on the antihistamine properties of 5-Ethyl-1,3,5-triazinane-2-thione are not extensively documented, research on related triazine-containing heterocyclic systems suggests potential in this area. For example, a series of 1,2,4-triazolo[1,5-a]quinazolines demonstrated promising antihistaminic activity against histamine-induced bronchospasm in isolated guinea pig tracheal rings. scispace.com Several compounds from this series exhibited potent activity, indicating that the broader triazole and quinazoline (B50416) ring systems can serve as templates for designing novel antihistamine agents. scispace.com This suggests a potential avenue for future research into the antihistamine properties of 1,3,5-triazinane-2-thione derivatives.

Anti-Diabetic Potential and Enzyme Inhibition (e.g., α-Amylase)

The 1,3,5-triazine scaffold has been explored for its anti-diabetic potential, particularly through the inhibition of key carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govresearchgate.net A study on novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, which share structural similarities with the target compound, revealed significant inhibitory activity against both enzymes. nih.govresearchgate.netnih.gov One compound, in particular, exhibited potent dual inhibition with IC50 values of 0.21 µg/mL for α-amylase and 5.08 µg/mL for α-glucosidase, comparable to the standard drug Acarbose. nih.govnih.gov These findings underscore the potential of thio-substituted heterocyclic compounds as leads for developing new anti-diabetic agents. researchgate.netnih.gov Similarly, thiazolidinedione derivatives have also shown promise as α-amylase inhibitors. mdpi.com

Antioxidant Activity Investigations

Several studies have highlighted the antioxidant potential of 1,3,5-triazine derivatives. ijpbs.comnih.govnih.govsemanticscholar.org A series of 1,3,5-triazine analogues incorporating various structural motifs like aminobenzene sulfonamide, aminoalcohol/phenol, and piperazine were evaluated for their radical scavenging activity. nih.govsemanticscholar.orgsciforum.net Certain compounds within this series demonstrated significantly higher inhibition of the ABTS radical cation compared to standards like Trolox and ascorbic acid. nih.govsemanticscholar.orgsciforum.net For instance, some derivatives showed nearly double the percentage of inhibition after 60 minutes. nih.govsemanticscholar.org The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals, suggesting their potential in mitigating oxidative stress-related diseases. nih.govsemanticscholar.org Furthermore, 1,3,5-thiadiazine-2-thione derivatives of chitosan (B1678972) have also exhibited notable antioxidant properties, including hydroxyl and superoxide (B77818) radical scavenging activities. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of 1,3,5-triazine derivatives is an active area of research. researchgate.netnih.gov Studies on 1,2,4-triazolo[3,2-b]-1,3,5-thiadiazine derivatives have shown promising analgesic and anti-inflammatory activities with a reduced risk of gastrointestinal side effects compared to reference drugs like naproxen (B1676952) and indomethacin. nih.gov Specifically, derivatives with a benzyl (B1604629) group at the second position demonstrated strong anti-inflammatory effects. nih.gov In silico molecular docking studies have suggested that some thiadiazine-thione derivatives can effectively bind to and inhibit pro-inflammatory enzymes like TNF-α and COX-2. nih.gov These findings indicate that the 1,3,5-triazine scaffold is a valuable starting point for the development of novel anti-inflammatory agents. researchgate.netnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of 1,3,5-triazinane-2-thione derivatives. nih.govnih.govdrugbank.comresearchgate.netrsc.org These studies aim to understand how modifications to the chemical structure influence biological activity, guiding the design of more potent and selective compounds.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, SAR studies on 6-amino-1,3,5-triazine derivatives revealed that specific substitutions are critical for potency and selectivity. nih.govresearchgate.net The introduction of more hydrophobic side chains was found to enhance the occupation of the H3 pocket of BTK, leading to improved selectivity over other kinases like EGFR. researchgate.net

In the context of antimicrobial agents, SAR studies of triazine derivatives have provided insights into the structural features necessary for antibacterial and antifungal activity. nih.gov Similarly, for Tie-2 inhibitors, reversing the amide connectivity and incorporating aminotriazine (B8590112) hinge-binding moieties led to excellent potency and selectivity. drugbank.com

The synthesis of functionalized imidazothiazolotriazine derivatives and their subsequent rearrangement has also been a subject of SAR exploration. beilstein-journals.org The reaction of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters leads to different regioisomers, and the conditions for their selective formation and rearrangement have been studied to understand the structural requirements for these transformations. beilstein-journals.org

Impact of Substituent Modifications on Bioactivity

The biological activity of heterocyclic compounds is profoundly influenced by the nature and position of their substituents. In the case of scaffolds related to this compound, modifications have been shown to modulate antimicrobial and antifungal efficacy.

For instance, research on N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide demonstrated notable biological activity. mdpi.com This compound, which features a 4-chlorobenzyl group at the N5 position of the triazinane ring, exhibited significant aphicidal activity against Sitobion miscanthi (74.1% inhibition) and Schizaphis graminum (77.5% inhibition). It also showed moderate antifungal activity against Pythium aphanidermatum (62.0% inhibition). mdpi.com

More extensive structure-activity relationship (SAR) data is available for the closely related tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) framework. A study involving THTT derivatives of β-amino acids revealed that the nature of the substituent on the N3 position of the THTT ring is critical for bioactivity. nih.gov Specifically, a β-alanine derivative with an ethyl group at the N3 position (Compound 2a) was the only compound in its series to show significant antibacterial activity, being effective against Bacillus serreus (Gram-positive) and Serratia rhodnii (Gram-negative). nih.gov In the same series, derivatives bearing larger aralkyl groups (benzyl and phenylethyl) at the N3 position (Compounds 2e and 2f) displayed antifungal activity against Candida albicans and Fusarium oxysporum. nih.gov

Another study on 3-benzyl-5-substituted THTT derivatives found that all tested compounds were more active against Gram-negative bacteria than Gram-positive bacteria and showed weak activity against fungi. nih.gov This highlights how substituents at both the N3 and N5 positions collectively determine the spectrum and potency of antimicrobial action. Similarly, research on 1,3,5-thiadiazine-2-thione derivatives incorporating a 1,3,4-thiadiazole group found that substituents on both heterocyclic rings played a vital role in the antimicrobial activities of the compounds. researchgate.netpeerj.com

| Compound Class | Substituent Modification | Impact on Bioactivity |

| 1,3,5-Triazinane (B94176) Derivative | N5-(4-chlorobenzyl) | Showed aphicidal and antifungal activities. mdpi.com |

| THTT β-Alanine Derivatives | N3-ethyl | Exhibited significant antibacterial activity. nih.gov |

| N3-aralkyl (benzyl, phenylethyl) | Displayed antifungal activity against C. albicans and F. oxysporum. nih.gov | |

| 3-Benzyl-5-substituted THTTs | Various at N5 | More potent against Gram-negative than Gram-positive bacteria. nih.gov |

Elucidation of Pharmacophoric Features and Lead Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the aromatic 1,3,5-triazine scaffold, which is related to the saturated triazinane ring, pharmacophore models have been developed to guide drug design. researchgate.net These models often include key features such as hydrogen bond acceptors (HBA), positive ionizable groups (PI), aromatic rings (AR), and hydrophobic groups (HYD). researchgate.net The specific arrangement of these features is critical for binding to biological targets like the 5-HT6 serotonin (B10506) receptor. researchgate.net While a specific pharmacophore model for this compound is not yet established, the principles of identifying essential structural motifs remain the same.

Lead optimization is the process of modifying a biologically active compound to improve its properties. For 1,3,5-triazine derivatives, this has involved introducing various substituents to enhance binding affinity and selectivity for specific targets, such as adenosine (B11128) receptors. nih.gov For example, introducing different substituents at the 2, 4, and 6 positions of the 1,3,5-triazine scaffold altered the subtype selectivity of adenosine receptor ligands. nih.gov

In the context of 1,3,5-thiadiazine-2-thione derivatives, lead optimization has focused on enhancing antifungal properties. One strategy involved replacing a carboxamide fragment with a hydrazide scaffold, which significantly improved antifungal activity against Rhizoctonia solani. researchgate.net The resulting lead compound, N'-(4-chlorophenyl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acethydrazide, was found to be approximately twice as effective as the commercial fungicide carbendazim. researchgate.net These examples of lead optimization on related scaffolds suggest that similar strategies could be applied to this compound to enhance its biological profile.

Analysis of Lipophilic Properties (e.g., cLog P) in Relation to Bioactivity

Lipophilicity, often expressed as the calculated logarithm of the partition coefficient (cLogP), is a crucial physicochemical property that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and thereby its bioactivity.

In a study of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives, the lipophilic characters of two series of compounds were analyzed. nih.gov The study compared β-alanine derivatives (Series 2) with β-phenylalanine derivatives (Series 3). The cLogP values revealed that the β-phenylalanine derivatives (3a-f) consistently possessed enhanced lipophilic characters compared to their corresponding β-alanine analogues (2a-f). nih.govresearchgate.net This increased lipophilicity was attributed to the presence of the phenyl group in the amino acid backbone. nih.gov This difference in lipophilicity also correlated with the compounds' stability, with the more lipophilic β-phenylalanine derivatives being more labile and susceptible to degradation. nih.gov

| Compound | R-Group (at N3) | Backbone | cLogP Value |

| 2a | Ethyl | β-Alanine | -0.197 |

| 3a | Ethyl | β-Phenylalanine | 1.171 |

| 2b | Isopropyl | β-Alanine | 0.204 |

| 3b | Isopropyl | β-Phenylalanine | 1.572 |

| 2c | Butyl | β-Alanine | 0.730 |

| 3c | Butyl | β-Phenylalanine | 2.098 |

| 2d | Cyclohexyl | β-Alanine | 1.156 |

| 3d | Cyclohexyl | β-Phenylalanine | 2.524 |

| 2e | Benzyl | β-Alanine | 1.391 |

| 3e | Benzyl | β-Phenylalanine | 2.759 |

| 2f | Phenylethyl | β-Alanine | 1.815 |

| 3f | Phenylethyl | β-Phenylalanine | 3.183 |

| Data sourced from a study on THTT derivatives of β-amino acids. nih.gov |

Degradation Kinetics Studies in Biological Mimetic Systems

Understanding the stability and degradation pathways of a compound is essential for its development as a potential therapeutic or agrochemical agent. Degradation kinetics are often studied in systems that mimic biological conditions, such as aqueous buffer solutions at physiological pH and in human plasma.

For the related tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives, degradation kinetics were investigated at 37°C in both an aqueous phosphate (B84403) buffer (pH 7.4) and in 80% human plasma. nih.gov The study found that as a general pattern, the β-phenylalanine derivatives were more labile and susceptible to both chemical (in buffer) and enzymatic (in plasma) degradation than the corresponding β-alanine analogues. nih.gov This suggests that the increased lipophilicity of the β-phenylalanine series contributes to its lower stability.

Furthermore, the degradation rates were influenced by the nature of the substituent on the N-3 position of the THTT ring. nih.gov For example, within the β-alanine series, the derivative with a cyclohexyl group (2d) was the most stable in buffer, while the derivative with a butyl group (2c) was the most stable in plasma. Among the more labile β-phenylalanine series, the ethyl-substituted compound (3a) was the most stable in both media. These findings indicate that both the core structure and the peripheral substituents dictate the stability and degradation profile of these molecules in biological mimetic systems. nih.gov Studies on the decomposition of 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Dazomet) in aqueous media also identified several degradation products, including formaldehyde (B43269) and 1,3-dimethyl-2-thiourea, highlighting the ring-opening hydrolysis pathways these scaffolds can undergo. uiowa.edu

| Compound | Half-life (t½) in Buffer (pH 7.4) [h] | Half-life (t½) in 80% Human Plasma [h] |

| 2a (β-Alanine, N3-Ethyl) | 11.2 | 8.8 |

| 2b (β-Alanine, N3-Isopropyl) | 14.7 | 10.3 |

| 2c (β-Alanine, N3-Butyl) | 16.9 | 12.1 |

| 2d (β-Alanine, N3-Cyclohexyl) | 19.3 | 11.2 |

| 2e (β-Alanine, N3-Benzyl) | 12.5 | 9.3 |

| 3a (β-Phenylalanine, N3-Ethyl) | 6.5 | 3.9 |

| 3b (β-Phenylalanine, N3-Isopropyl) | 5.3 | 3.1 |

| 3c (β-Phenylalanine, N3-Butyl) | 4.9 | 2.5 |

| 3d (β-Phenylalanine, N3-Cyclohexyl) | 4.1 | 2.1 |

| 3e (β-Phenylalanine, N3-Benzyl) | 3.5 | 1.9 |

| Data sourced from a study on the degradation kinetics of THTT derivatives. nih.gov |

Potential Applications in Materials Science and Industrial Chemistry

Utilization in Polymer Science and Functional Materials

The 1,3,5-triazine (B166579) ring is a robust and versatile building block for creating multifunctional molecular architectures and advanced polymers. researchgate.net Its inherent thermal stability and rigid structure make it an attractive component for developing heat-resistant polymers and functional materials. researchgate.net Research has focused on incorporating the triazine core into polymer backbones to enhance thermal behavior. For instance, s-triazine-based polymers have been synthesized through reactions with diamines, with studies showing that the inclusion of aromatic rings on the triazine core further increases thermal stability. semanticscholar.org

Functionalized 1,3,5-triazine derivatives are key components in the development of photo- and electroluminescent materials. rsc.org Their adjustable photophysical characteristics have led to their use in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netrsc.org The symmetrical and electron-deficient nature of the triazine ring allows for the creation of star-shaped molecules that have found use in various organic electronic applications. researchgate.net These derivatives are explored for advanced applications such as two-photon absorption and nonlinear optical (NLO) materials, highlighting the potential for creating sophisticated functional materials based on the triazine scaffold. rsc.org

Role as Corrosion Inhibitors

Derivatives of 1,3,5-triazinane-2-thione (B1225330) have demonstrated significant promise as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. nih.govelectrochemsci.orgrsc.org These organic compounds function by adsorbing onto the metal surface, forming a protective layer that shields the material from the corrosive medium. electrochemsci.orgbiointerfaceresearch.com The presence of heteroatoms like nitrogen and sulfur, along with pi-electrons in the triazine ring, facilitates strong adsorption onto the metal surface. mdpi.com

Research has shown that the inhibition efficiency of these compounds is dependent on their concentration and the surrounding temperature. For example, studies on 5-(2-hydroxyethyl)-1,3,5-triazine-2-thione (HOTAT), a closely related derivative, revealed that its effectiveness as a corrosion inhibitor for 10# carbon steel in a 2% NH4Cl solution increases with higher concentrations but decreases with rising temperatures. electrochemsci.org Electrochemical studies, including potentiodynamic polarization, indicate that these molecules often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. electrochemsci.org

The adsorption mechanism of these inhibitors typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. nih.govelectrochemsci.org The process is generally spontaneous and exothermic. electrochemsci.org Dimeric 1,3,5-triazinane-based inhibitors, such as 5,5′-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT), have also been synthesized and show excellent corrosion inhibition performance, with efficiencies reaching over 90% at low concentrations. nih.govrsc.orgnih.govresearchgate.net

| Concentration (mg/L) | Inhibition Efficiency (%) |

|---|---|

| 50 | 75.8 |

| 100 | 84.5 |

| 200 | 90.2 |

| 400 | 93.6 |

| 800 | 95.1 |

| Concentration (mmol/L) | Inhibition Efficiency (%) |

|---|---|

| 0.005 | 89.4 |

| 0.01 | 90.1 |

| 0.1 | 91.5 |

| 1.0 | 92.1 |

Applications in Analytical Chemistry and Electrochemistry

The electrochemical properties of the 1,3,5-triazine core and its derivatives make them suitable for applications in analytical chemistry. Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard techniques used to evaluate the performance of triazine-based corrosion inhibitors. electrochemsci.org These studies provide insights into the inhibitor's mechanism of action and its interaction with metal surfaces. electrochemsci.orgmdpi.com

Beyond corrosion studies, heterocyclic compounds with similar functionalities have been used to develop electrochemical sensors. For instance, electrodes modified with electrochemically polymerized 5-amino-2-mercapto-1,3,4-thiadiazole have been fabricated for the detection of quercetin, demonstrating a significant increase in the analytical signal compared to unmodified electrodes. nih.govsemanticscholar.org This suggests the potential for developing sensors based on 5-Ethyl-1,3,5-triazinane-2-thione, where the thione group and the triazine ring could be electrochemically active or serve as a modification platform for creating selective and sensitive detection methods for various analytes. nih.govmdpi.com

Development as Agrochemicals (e.g., Pesticides, Herbicides, Fungicides)

The 1,3,5-triazine scaffold is a well-established core structure in the agrochemical industry, historically used in the development of herbicides. More recent research has focused on the broader biological activities of its derivatives, including fungicidal and antiviral properties. researchgate.netmdpi.com For example, novel 1,3,5-thiadiazine-2-thione derivatives have shown noteworthy antimicrobial effects against various plant pathogens. researchgate.net One such derivative, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, displayed significant antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae. researchgate.net

Furthermore, certain 1,3,5-triazine derivatives containing a piperazine (B1678402) structure have been synthesized and evaluated for their anti-plant virus activity. mdpi.com A number of these compounds exhibited potent activity against the Potato Virus Y (PVY), with curative, protective, and inactivation activities comparable or superior to commercial agents like ningnanmycin. mdpi.com These findings underscore the potential of the 1,3,5-triazine-2-thione framework as a basis for developing new classes of agrochemicals to manage a variety of plant diseases. researchgate.netmdpi.com

Role in Combinatorial Chemistry and Scaffold Design

The 1,3,5-triazine ring is considered a "privileged scaffold" in medicinal and combinatorial chemistry. nih.govnih.gov Its structure allows for the stepwise and controlled introduction of three different substituents around the core, making it an ideal template for creating large libraries of diverse compounds. nih.gov This synthetic tractability is highly valuable in drug discovery and materials science for systematically exploring structure-activity relationships. nih.govnih.gov

The triazine core is a key component in the design of molecules with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov Its ability to present functional groups in a well-defined three-dimensional space makes it a versatile platform for designing molecules that can interact with specific biological targets. nih.gov This versatility extends to materials science, where the triazine scaffold can be used to construct complex molecular architectures with tailored electronic and photophysical properties. rsc.org The foundational structure of this compound serves as a starting point for such synthetic explorations, offering multiple reactive sites for building molecular complexity and generating novel functional compounds. nih.gov

Future Directions and Emerging Research Avenues for 5 Ethyl 1,3,5 Triazinane 2 Thione Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,3,5-triazine (B166579) derivatives has traditionally relied on methods that can be time-consuming and energy-intensive. nih.gov Future research must prioritize the development of "green" synthetic protocols for 5-Ethyl-1,3,5-triazinane-2-thione, aligning with the principles of sustainable chemistry. nih.govmdpi.com Methodologies such as microwave-assisted and ultrasound-assisted synthesis have shown significant promise for other triazine compounds, offering dramatically reduced reaction times, increased yields, and the ability to use more environmentally benign solvents like water. nih.govmdpi.comnih.gov

Adopting these techniques could transform the production of this compound from a multi-hour reflux process to a procedure lasting mere minutes. mdpi.com Research should focus on optimizing parameters like temperature, catalysts, and solvent systems to create scalable, cost-effective, and eco-friendly manufacturing processes. mdpi.comnih.gov

| Parameter | Conventional Synthesis | Proposed Sustainable Synthesis | Key Advantages |

| Energy Source | Classical heating (reflux) | Microwave irradiation or Sonochemistry | Reduced energy consumption, shorter reaction times. mdpi.com |

| Reaction Time | Several hours (e.g., 5-6 hours) | Minutes (e.g., 5-15 minutes) | Increased throughput and efficiency. nih.gov |

| Solvents | Often organic solvents (e.g., DMF) | Aqueous media, ethanol | Reduced environmental impact and cost. nih.govnih.gov |

| Yields | Moderate to good | Good to excellent (up to 96% for some derivatives) | Improved process economy. mdpi.com |

Advanced Mechanistic and Kinetic Studies for Reaction Control

A deep understanding of reaction mechanisms is fundamental to achieving precise control over the synthesis of complex molecules. For 1,3,5-triazine derivatives, the reaction pathway often involves the sequential nucleophilic substitution of a precursor like cyanuric chloride, where careful temperature control is crucial to determine the final product. nih.govmdpi.com

Future research on this compound should employ advanced analytical techniques to elucidate its formation mechanism. In-situ monitoring using spectroscopic methods (e.g., FT-IR, NMR) can provide real-time data on the consumption of reactants and the formation of intermediates. This data can then be used to build detailed kinetic models, allowing for the precise manipulation of reaction conditions to maximize the yield and purity of the desired product while minimizing by-products. Such studies are critical for transitioning the synthesis from a laboratory scale to a reliable industrial process.

| Research Focus | Techniques & Approaches | Objective |

| Mechanistic Elucidation | Isotope labeling studies, Computational DFT calculations | To map the step-by-step pathway of compound formation. |

| Kinetic Analysis | In-situ spectroscopy (NMR, FT-IR), Reaction calorimetry | To determine reaction rates, orders, and activation energies. |

| Process Optimization | Design of Experiments (DoE), Flow chemistry | To identify optimal conditions for temperature, pressure, and catalyst concentration for maximum yield and purity. |

Exploration of New Biological Targets and Therapeutic Areas

The 1,3,5-triazine scaffold is a well-established pharmacophore, with derivatives demonstrating a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govnih.gov Compounds based on this core have been investigated as inhibitors of key enzymes and for their ability to induce apoptosis in cancer cells. mdpi.comnih.gov

The next frontier for this compound research is to move beyond preliminary screenings and identify its specific molecular targets. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could uncover novel biological activities. Based on the activities of related triazines, promising therapeutic areas for investigation include oncology, infectious diseases, and neurology. nih.govresearchgate.net For instance, some triazine derivatives show potent antimicrobial action by targeting enzymes like DNA gyrase, while others exhibit high affinity for serotonin (B10506) receptors, suggesting potential applications in psychiatric disorders. tandfonline.commdpi.com

| Potential Therapeutic Area | Known Triazine Derivative Targets | Proposed Research for this compound |

| Oncology | Epidermal Growth Factor Receptor (EGFR), Tyrosine Kinases | Screening against colorectal, breast, and lung cancer cell lines. nih.govmdpi.comnih.gov |

| Infectious Diseases | DNA gyrase (antibacterial), Lanosterol 14α-demethylase (antifungal) | Evaluation against drug-resistant bacterial and fungal strains. tandfonline.comnih.gov |

| Neurology | 5-HT7 and Adenosine (B11128) Receptors (A1, A3) | Investigating binding affinity to neuro-receptors for potential in treating depression or neurodegenerative diseases. mdpi.comnih.gov |

| Parasitic Diseases | Plasmodium falciparum strains (antimalarial) | Screening for activity against parasites like Plasmodium, Leishmania, and Trypanosoma. nih.gov |

Integration with Nanotechnology and Advanced Material Systems

The unique structural and electronic properties of the triazine ring make it a valuable component in materials science. Triazine derivatives are known for their high thermal and chemical stability and have been explored as building blocks for advanced materials. acs.org

Future research should investigate the potential of this compound as a component in nanotechnology and material systems. One exciting avenue is its use as a ligand to create metal-organic frameworks (MOFs) or as a monomer for synthesizing covalent-organic frameworks (COFs). These highly porous materials have applications in gas storage, catalysis, and chemical sensing. Furthermore, the planar, aromatic-like structure of the triazine core can facilitate strong π–π interactions, which is advantageous for developing organic electronic materials, such as anodes for lithium-ion batteries. acs.org In medicine, the compound could be incorporated into nanocarriers for targeted drug delivery, potentially enhancing its therapeutic efficacy while minimizing systemic side effects.

| Application Area | Potential Role of this compound | Emerging Technology |

| Energy Storage | Component of organic anode materials for batteries. acs.org | Next-generation organic electrode materials. |

| Drug Delivery | Encapsulation within nanoparticles or liposomes. | Targeted nanomedicine, controlled-release formulations. |

| Advanced Polymers | Monomer for creating stable, functional polymers. | Conjugated porous polymers for electronics or filtration. acs.org |

| Sensing | Functionalization of surfaces for selective analyte binding. | Chemoresistive sensors, fluorescent probes. |

Enhanced Computational Drug Discovery and Rational Design Approaches

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and machine learning are now integral to the process. nih.gov

For this compound, these in silico methods offer a powerful strategy for future development. Computational screening can predict the binding affinity of the compound against thousands of biological targets, rapidly identifying the most promising candidates for experimental validation. nih.gov Furthermore, by analyzing its binding mode within a target protein, researchers can rationally design new analogues with improved potency and selectivity. Machine learning models, trained on existing data from other triazine compounds, can predict the biological activity and pharmacokinetic properties of novel derivatives before they are even synthesized, saving significant time and resources. nih.gov

| Computational Method | Application in Research | Specific Goal for this compound |

| Molecular Docking | Simulating the interaction between the compound and a biological target. | To predict binding affinity and identify key interactions with enzymes or receptors. tandfonline.com |

| QSAR Modeling | Correlating chemical structure with biological activity. | To understand which structural features are crucial for efficacy and to guide the design of more potent analogues. nih.gov |

| Machine Learning | Developing predictive models from large datasets. | To forecast antimalarial, anticancer, or other biological activities for novel, unsynthesized derivatives. nih.gov |

| ADMET Prediction | Simulating Absorption, Distribution, Metabolism, Excretion, and Toxicity. | To assess the "drug-likeness" of the compound early in the discovery process, reducing late-stage failures. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethyl-1,3,5-triazinane-2-thione, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via a one-pot three-component condensation of thiourea, formaldehyde, and ethylamine derivatives. Key steps include refluxing in ethanol or methanol under acidic conditions (e.g., HCl catalysis) to promote cyclization. Purification is achieved through recrystallization using solvents like ethanol or acetone. To optimize yield, factors such as molar ratios (e.g., 1:1:1 for thiourea:aldehyde:amine), temperature (70–90°C), and reaction time (6–12 hours) should be systematically tested using factorial design .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?